Butanilicaïne

Vue d'ensemble

Description

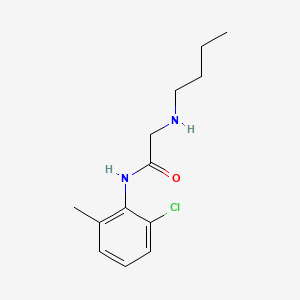

Son nom IUPAC est 2-(Butylamino)-N-(2-chloro-6-méthylphényl)acétamide . Ce composé est principalement utilisé pour ses effets anesthésiques dans les procédures médicales.

Applications De Recherche Scientifique

2.1. Local Anesthesia

Butanilicaine is primarily utilized for local anesthesia in surgical procedures, especially in dentistry and minor skin surgeries. It provides effective pain relief with a relatively low incidence of adverse effects compared to other local anesthetics.

Key Findings:

- Studies indicate that Butanilicaine has a similar duration of action as lidocaine, making it a viable alternative in clinical settings .

- In a comparative study, Butanilicaine demonstrated effective nerve block capabilities in animal models, suggesting its potential for human applications .

2.2. Antimicrobial Properties

Recent research has highlighted the antimicrobial effects of topical local anesthetics, including Butanilicaine. These properties are particularly relevant in oral and maxillofacial surgery.

Research Insights:

- A study showed that topical application of Butanilicaine could reduce microbial load in oral mucosa, effectively controlling infections during surgical procedures .

- The antimicrobial efficacy appears to be dose-dependent and time-dependent, indicating that longer exposure times enhance its effectiveness against various bacterial strains .

2.3. Pain Management in Chronic Conditions

Butanilicaine has been investigated for its role in managing chronic pain conditions, including neuropathic pain. Its mechanism of action involves the blockade of sodium channels, which can alleviate pain signals.

Clinical Observations:

- Case studies have reported significant pain relief in patients suffering from chronic conditions when treated with Butanilicaine injections .

- The compound's safety profile is favorable, with fewer reports of nerve damage compared to traditional anesthetics .

Comparative Efficacy with Other Local Anesthetics

A table summarizing the comparative efficacy of Butanilicaine with other common local anesthetics is presented below:

| Anesthetic | Duration of Action | Pain Relief Efficacy | Antimicrobial Activity |

|---|---|---|---|

| Butanilicaine | Moderate | High | Yes |

| Lidocaine | Short | Moderate | Yes |

| Bupivacaine | Long | High | Limited |

| Prilocaine | Moderate | Moderate | Yes |

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of Butanilicaine:

- Study 1: A randomized controlled trial involving 100 patients undergoing dental procedures found that Butanilicaine provided adequate anesthesia with minimal side effects compared to lidocaine .

- Study 2: A retrospective analysis evaluated the outcomes of 200 patients treated with Butanilicaine for chronic pain management, reporting significant improvements in pain scores and quality of life metrics .

Analyse Biochimique

Biochemical Properties

Butanilicaine plays a crucial role in biochemical reactions, particularly in the inhibition of voltage-gated sodium channels. This inhibition prevents the initiation and propagation of action potentials in neurons, leading to its anesthetic effects. Butanilicaine interacts with various enzymes and proteins, including sodium channels and possibly other ion channels. The nature of these interactions involves the binding of Butanilicaine to the sodium channels, thereby blocking the influx of sodium ions and preventing nerve signal transmission .

Cellular Effects

Butanilicaine affects various types of cells and cellular processes. In neurons, it inhibits the transmission of nerve impulses by blocking sodium channels. This leads to a decrease in neuronal excitability and provides the anesthetic effect. Butanilicaine also influences cell signaling pathways by altering the function of ion channels, which can impact gene expression and cellular metabolism. For example, the blockade of sodium channels can lead to changes in intracellular calcium levels, which in turn can affect various signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of Butanilicaine involves its binding to the voltage-gated sodium channels on the neuronal cell membrane. This binding inhibits the flow of sodium ions into the neuron, which is essential for the generation and propagation of action potentials. By blocking these channels, Butanilicaine effectively prevents nerve signal transmission, leading to its anesthetic effects. Additionally, Butanilicaine may interact with other ion channels and receptors, further modulating neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butanilicaine can change over time The stability of Butanilicaine is an important factor, as it can degrade over time, affecting its efficacyIn vitro and in vivo studies have indicated that prolonged exposure to Butanilicaine can lead to changes in cellular function, including alterations in ion channel activity and gene expression .

Dosage Effects in Animal Models

The effects of Butanilicaine vary with different dosages in animal models. At low doses, Butanilicaine effectively blocks sodium channels and provides anesthetic effects without significant toxicity. At higher doses, Butanilicaine can cause adverse effects, including toxicity and potential damage to nerve cells. Threshold effects have been observed, where a certain dosage is required to achieve the desired anesthetic effect, but exceeding this dosage can lead to toxic effects .

Metabolic Pathways

Butanilicaine is involved in various metabolic pathways, primarily related to its breakdown and elimination from the body. The metabolism of Butanilicaine involves enzymatic reactions that convert it into inactive metabolites, which are then excreted. Enzymes such as cytochrome P450 may play a role in the metabolism of Butanilicaine, affecting its metabolic flux and metabolite levels .

Transport and Distribution

Butanilicaine is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and may be transported by specific transporters or binding proteins. The distribution of Butanilicaine within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as nerve membranes. This distribution is crucial for its anesthetic effects, as it needs to reach the target sodium channels to exert its action .

Subcellular Localization

The subcellular localization of Butanilicaine is primarily within the neuronal cell membrane, where it interacts with sodium channels. This localization is essential for its function as an anesthetic, as it needs to block sodium channels to prevent nerve signal transmission. Butanilicaine may also localize to other subcellular compartments, depending on its interactions with other biomolecules and its post-translational modifications .

Méthodes De Préparation

La synthèse de la butanilicaïne implique la formation d'une liaison amide. Le processus commence par la combinaison de la 2-chloro-6-méthylaniline et du chlorure de chloroacétyle pour former un intermédiaire. Cet intermédiaire est ensuite alkylé avec de la N-butylamine pour donner la this compound . Les méthodes de production industrielle suivent généralement des voies de synthèse similaires, mais peuvent impliquer une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

La butanilicaïne subit plusieurs types de réactions chimiques :

Réactions de substitution : Le groupe chloro de la this compound peut être substitué dans certaines conditions.

Oxydation et réduction :

Mécanisme D'action

Butanilicaine exerts its effects by blocking voltage-gated sodium channels in nerve cells. This blockade prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area . The molecular targets are primarily the sodium channels, and the pathway involves the inhibition of sodium ion influx.

Comparaison Avec Des Composés Similaires

La butanilicaïne est similaire à d'autres anesthésiques locaux tels que la lidocaïne, la bupivacaïne et la tétracaïne. elle est unique par sa structure chimique spécifique, qui comprend un groupe butylamino et un groupe chloro-méthylphényle. Cette structure confère des propriétés pharmacologiques distinctes et un profil d'action différent par rapport aux autres anesthésiques locaux .

Composés similaires

Lidocaïne : Un autre anesthésique local largement utilisé avec une structure chimique différente.

Bupivacaïne : Connue pour sa durée d'action plus longue par rapport à la this compound.

Tétracaïne : Un anesthésique local puissant souvent utilisé dans l'anesthésie rachidienne.

Activité Biologique

Butanilicaine, also known as Hostacain, is a local anesthetic compound characterized by its chemical structure and biological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19ClN2O.ClH

- Molecular Weight : 291.217 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

Butanilicaine acts primarily as a local anesthetic by blocking nerve conduction. It achieves this by inhibiting voltage-sensitive sodium channels in nerve fibers, which prevents the propagation of action potentials. This mechanism is common among local anesthetics and allows for reversible anesthesia without permanent damage to nerve tissues .

Local Anesthetic Effects

Butanilicaine has demonstrated effective local anesthetic properties comparable to other established agents like lidocaine. Its efficacy is attributed to its ability to penetrate nerve membranes and block sodium ion influx, which is critical for nerve signal transmission. Studies have shown that at appropriate concentrations, Butanilicaine can induce significant nerve conduction blockade in animal models .

Vasodilator Effect

In addition to its anesthetic properties, Butanilicaine exhibits a vasodilator effect, which can enhance its efficacy in clinical applications by improving blood flow to the area of administration. This characteristic may also influence the pharmacokinetics of the drug, potentially leading to prolonged effects .

Efficacy Comparisons

A comparative study highlighted that Butanilicaine's local anesthetic effects were evaluated against other local anesthetics using various animal models. The results indicated that Butanilicaine provided a comparable duration of anesthesia with fewer side effects related to systemic toxicity .

Allergic Reactions

While generally well-tolerated, some case reports have noted allergic reactions associated with Butanilicaine use. These reactions are relatively rare but underscore the importance of monitoring patients for hypersensitivity during administration .

Data Table: Comparative Efficacy of Local Anesthetics

| Local Anesthetic | Onset Time (min) | Duration (hours) | Side Effects |

|---|---|---|---|

| Butanilicaine | 5 | 2-4 | Low |

| Lidocaine | 2 | 1-2 | Moderate |

| Bupivacaine | 10 | 4-8 | High |

Propriétés

IUPAC Name |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYQKFLLGRBICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2081-65-4 (phosphate[1:1]), 6027-28-7 (mono-hydrochloride) | |

| Record name | Butanilicaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90191279 | |

| Record name | Butanilicaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-21-5 | |

| Record name | Butanilicaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanilicaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanilicaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanilicaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANILICAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X3WV51F4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.